molecular formula C14H25NO4 B582708 N-3-Hydroxydecanoyl-L-homoserine lactone CAS No. 192883-12-8

N-3-Hydroxydecanoyl-L-homoserine lactone

Cat. No.: B582708
CAS No.: 192883-12-8
M. Wt: 271.35 g/mol
InChI Key: DOICJCCMIBBSOO-KIYNQFGBSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

  • δ 6.20 (1H, br s, NH), 4.40–4.25 (2H, m, oxolane H4/H5), 3.90 (1H, dd, J = 8.4 Hz, H3), 2.30 (2H, t, CH₂CO), 1.60–1.20 (14H, m, aliphatic chain) .
    ¹³C-NMR (100 MHz, CDCl₃):
  • δ 176.8 (C=O lactone), 171.2 (C=O amide), 70.1 (C3 oxolane), 35.4–22.6 (aliphatic chain) .

Mass Spectrometry (MS)

  • ESI-MS : m/z 272.185 [M+H]⁺, major fragments at m/z 102.055 (homoserine lactone moiety) and 153.126 (decanamide chain) .
  • HRMS : Calculated for C₁₄H₂₅NO₄ [M+H]⁺: 272.1863; Found: 272.1850 .

Fourier Transform Infrared Spectroscopy (FT-IR)

  • 3290 cm⁻¹ (N–H stretch), 1659 cm⁻¹ (amide C=O), 1764 cm⁻¹ (lactone C=O), 1373 cm⁻¹ (C–N bend) . The lactone carbonyl peak at 1764 cm⁻¹ confirms ring integrity, critical for biological activity .

Properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICJCCMIBBSOO-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777777
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192883-12-8
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of 3-hydroxydecanoic acid activates in the presence of EDC, forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by the amine group of L-HSL, yielding the target amide. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Key parameters:

  • Molar ratio: 1.2:1 (EDC:3-hydroxydecanoic acid) to drive completion.

  • Catalyst loading: 0.1–0.3 equivalents of DMAP relative to the acid.

  • Temperature control: Lower temperatures (0–5°C) minimize racemization of the (3S)-configured oxolanone ring.

Yield and Purification

Crude reaction mixtures are washed with 5% HCl to remove unreacted EDC, followed by extraction with ethyl acetate or DCM. Silica gel chromatography (DCM/methanol, 19:1) typically achieves 55–65% isolated yield. Impurities include residual DMAP and symmetrical urea byproducts, which are removed via sequential acid-base extractions.

Meldrum’s Acid-Based Acylation

An alternative route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate reactive acyl intermediates. This method, adapted for AHL synthesis, avoids carbodiimide reagents and enhances scalability.

Procedure Overview

  • Acyl-Meldrum’s adduct formation: 3-Hydroxydecanoic acid reacts with Meldrum’s acid in DCM using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

  • Lactone ring opening: The adduct is treated with L-HSL hydrochloride in the presence of triethylamine, facilitating nucleophilic acyl substitution.

Advantages:

  • Higher functional group tolerance compared to EDC.

  • Reduced epimerization risk due to milder conditions.

Limitations:

  • Requires strict anhydrous conditions.

  • Lower yields (40–50%) due to competing side reactions.

Enzymatic Synthesis Using AHL Synthases

Biocatalytic routes utilize AHL synthases (e.g., RhlI, LuxI) to produce 3-OH-C10-HSL from 3-hydroxydecanoyl-ACP and S-adenosylmethionine (SAM). While less common than chemical methods, this approach offers enantiomeric purity without chiral resolution steps.

Recombinant Enzyme Systems

  • E. coli BL21(DE3) expressing Pseudomonas aeruginosa RhlI produces 3-OH-C10-HSL in vivo when fed 3-hydroxydecanoic acid.

  • In vitro systems purified RhlI incubated with SAM and acyl-ACP yield 25–30 mg/L after 48 hours.

Optimization challenges:

  • Acyl-ACP substrate instability.

  • SAM cost and byproduct inhibition.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) principles for AHLs. Wang resin-bound L-HSL undergoes iterative acylation with 3-hydroxydecanoic acid preactivated as a pentafluorophenyl ester.

Steps:

  • Resin loading: L-HSL anchored via its lactone oxygen.

  • Acylation: 3-Hydroxydecanoic acid pentafluorophenyl ester in DMF, 2 hours, 25°C.

  • Cleavage: Trifluoroacetic acid (TFA)/water (95:5) releases the product.

Benefits:

  • Automated synthesis compatible with parallel workflows.

  • Purity >90% after lyophilization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereochemical ControlScalability
EDC-mediated55–6585–90ModerateHigh
Meldrum’s acid40–5075–80HighModerate
Enzymatic25–3095–99ExcellentLow
Solid-phase70–7590–95HighHigh

Data synthesized from Refs.

Critical Factors in Process Optimization

Stereochemical Integrity

The (3S) configuration of the oxolanone ring is prone to racemization under acidic or high-temperature conditions. Kinetic studies show that reactions above 30°C result in 15–20% epimerization. Chelating agents (e.g., MgCl₂) stabilize the transition state, reducing racemization to <5%.

Purification Challenges

  • Silica gel chromatography: Effective but time-consuming. Gradient elution (DCM → DCM/MeOH 9:1) resolves 3-OH-C10-HSL from unreacted L-HSL (Rf 0.43 vs. 0.29).

  • Recrystallization: Ethyl acetate/hexane (1:3) yields colorless crystals with >99% HPLC purity.

Stability Considerations

3-OH-C10-HSL degrades via lactone ring hydrolysis (t₁/₂ = 14 days at pH 7.4, 25°C). Long-term storage at −80°C in anhydrous DMSO preserves activity for >6 months .

Chemical Reactions Analysis

Types of Reactions

N-3-hydroxydecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-3-hydroxydecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and its reactions.

    Biology: Plays a crucial role in studying bacterial quorum sensing and gene regulation.

    Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.

    Industry: Used in the development of biosensors and biofilm prevention strategies

Mechanism of Action

N-3-hydroxydecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex that interacts with DNA to regulate gene expression. The molecular targets include transcription factors such as SdiA in Salmonella enterica .

Comparison with Similar Compounds

Similar Compounds

  • N-3-hydroxyhexanoyl-L-homoserine lactone
  • N-3-oxodecanoyl-L-homoserine lactone
  • N-3-hydroxyoctanoyl-L-homoserine lactone
  • N-3-oxododecanoyl-L-homoserine lactone

Uniqueness

N-3-hydroxydecanoyl-L-Homoserine lactone is unique due to its specific chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This specificity makes it a valuable tool in studying quorum sensing and developing targeted anti-virulence therapies .

Biological Activity

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as 3-OH-C10-HSL, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide can be represented as follows:

  • Molecular Formula : C12H23NO4
  • IUPAC Name : 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
  • CAS Number : 66769741

This compound belongs to the class of N-acyl-homoserine lactones (AHLs), which are known for their role in bacterial communication through quorum sensing.

Antimicrobial Properties

Recent studies have indicated that 3-OH-C10-HSL may possess antimicrobial properties against various bacterial strains. The mechanism is primarily linked to its ability to interfere with quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This interference can inhibit the expression of virulence factors, thereby reducing the pathogenicity of bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Quorum sensing is a critical mechanism in many Gram-negative bacteria, facilitating communication and coordination of group behaviors such as biofilm formation and virulence factor production. The compound's structural similarity to natural AHLs suggests it can bind to quorum sensing receptors, thereby modulating gene expression involved in virulence.

Case Studies and Experimental Data

  • Inhibition of Pseudomonas aeruginosa Virulence :
    • A study demonstrated that 3-OH-C10-HSL effectively reduced the expression of virulence factors in Pseudomonas aeruginosa. The docking studies indicated a strong binding affinity with the LasR protein, a key regulator in the quorum sensing pathway.
    • Binding Affinity : The compound showed a binding affinity score of -9.4 Kcal/mol with LasR, suggesting significant interaction strength .
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that 3-OH-C10-HSL exhibited antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Data Tables

Study Bacterial Strain Activity Observed Binding Affinity (Kcal/mol)
Study 1Pseudomonas aeruginosaReduced virulence factor expression-9.4
Study 2Escherichia coliInhibited biofilm formation-8.7
Study 3Staphylococcus aureusAntimicrobial effect observed-7.5

Q & A

Q. Purification :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, verified by UV detection at 210–220 nm .
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for structural studies .

Advanced Question: How do computational pharmacophore models resolve contradictions in reported binding affinities of this compound to quorum-sensing receptors?

Answer:
Discrepancies in binding data (e.g., LasR receptor affinities) arise from variations in ligand protonation states or receptor conformational dynamics. Methodological solutions include:

  • Energy-optimized pharmacophore (e-pharmacophore) modeling : Merges interaction energies (e.g., hydrogen bonds, hydrophobic contacts) from multiple ligands (e.g., CID9795780, CID9882952) to generate consensus hypotheses (e.g., ADAHH features) .
  • Docking validation : Re-docking co-crystallized ligands (e.g., 3M5 in LasR) ensures protocol reliability (RMSD < 1.5 Å) .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions to account for flexible binding pockets .

Advanced Question: What experimental strategies address challenges in studying the compound’s role in protein-lipid interactions?

Answer:
Key challenges include membrane localization and transient interactions. Strategies involve:

  • Fluorescent analogs : Labeling the decanamide chain with BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging .
  • Surface plasmon resonance (SPR) : Immobilizing synthetic lipid bilayers to measure binding kinetics to transmembrane proteins .
  • NMR spectroscopy : Using deuterated lipid vesicles to track conformational changes in the oxolane ring upon membrane insertion .

Basic Question: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

  • FT-IR : Confirms the amide carbonyl (1650–1680 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) .
  • NMR :
    • ¹H NMR : δ 4.3–4.5 ppm (oxolane ring protons), δ 6.2 ppm (amide NH) .
    • ¹³C NMR : δ 175 ppm (amide carbonyl), δ 170 ppm (lactone carbonyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₃NO₄) with <2 ppm error .

Advanced Question: How can researchers reconcile discrepancies in reported melting points and thermodynamic properties of this compound?

Answer:
Variations in melting points (e.g., ±0.7 K) arise from polymorphic forms or impurities. Mitigation strategies include:

  • Differential scanning calorimetry (DSC) : Identifies polymorph transitions (e.g., solid-solid phase changes) via heating rates of 5–10 K/min .
  • Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C) to distinguish melting from degradation .
  • Standardized crystallization : Using seed crystals from high-purity batches (≥97% HPLC) to ensure consistency .

Advanced Question: What are the limitations of using this compound as a quorum-sensing inhibitor in mixed bacterial communities?

Answer:

  • Cross-reactivity : The compound may unintentionally activate non-target AHL systems (e.g., LuxR in Vibrio fischeri) due to structural similarity to 3-oxo-C12-HSL .
  • Degradation : Bacterial lactonases can hydrolyze the oxolane ring, reducing efficacy. Solutions include:
    • Analog design : Replacing the lactone oxygen with sulfur to resist enzymatic cleavage .
    • Synergistic combinations : Pairing with efflux pump inhibitors to enhance intracellular retention .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-3-Hydroxydecanoyl-L-homoserine lactone
Reactant of Route 2
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N-3-Hydroxydecanoyl-L-homoserine lactone

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